ニザチジンアミド

説明

Nizatidine Amide is a derivative of Nizatidine, a histamine H2 receptor antagonist commonly used to treat conditions such as gastroesophageal reflux disease and peptic ulcer disease . Nizatidine Amide retains the core structure of Nizatidine but includes an amide functional group, which can influence its chemical properties and biological activity.

科学的研究の応用

Nizatidine Amide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on histamine receptors and other biological targets. It can be used in assays to understand receptor-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to gastric acid secretion.

Industry: Used in the development of new pharmaceuticals and agrochemicals.

作用機序

Target of Action

Nizatidine Amide primarily targets the histamine H2-receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

Nizatidine Amide acts as a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The compound also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The primary biochemical pathway affected by Nizatidine Amide is the gastric acid secretion pathway . By inhibiting the action of histamine on stomach cells, Nizatidine Amide reduces stomach acid production . This action can affect downstream effects such as the digestion and absorption of food.

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of Nizatidine Amide, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of Nizatidine Amide’s action primarily involve the reduction of gastric acid production. By inhibiting the action of histamine on stomach cells, Nizatidine Amide reduces stomach acid production . This reduction can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nizatidine Amide. For instance, the presence of food in the stomach can affect the absorption and subsequent effectiveness of the compound. Additionally, certain manufacturing processes and components used in the formulation of the drug can potentially lead to the formation of nitrosamine impurities , which are known carcinogens. Therefore, it’s crucial to have stringent control strategies during the manufacturing process to ensure the safety and efficacy of the drug.

生化学分析

Biochemical Properties

Nizatidine Amide, like Nizatidine, is likely to interact with the histamine H2 receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, Nizatidine Amide may reduce stomach acid production

Cellular Effects

Based on its similarity to Nizatidine, it may influence cell function by reducing stomach acid production, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nizatidine, a related compound, is a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It’s plausible that Nizatidine Amide may exert its effects at the molecular level through a similar mechanism, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nizatidine, a related compound, is metabolized in the liver It’s plausible that Nizatidine Amide may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nizatidine Amide typically involves the reaction of Nizatidine with an appropriate amide-forming reagent. One common method is the reaction of Nizatidine with acyl chlorides or anhydrides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods: Industrial production of Nizatidine Amide may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction conditions and can be more efficient than batch processes. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency and yield .

化学反応の分析

Types of Reactions: Nizatidine Amide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding nitriles or carboxylic acids under strong oxidative conditions.

Reduction: Reduction of the amide group can yield amines, often using reagents like lithium aluminum hydride.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming new amide derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitriles or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: New amide derivatives with varied alkyl or acyl groups.

類似化合物との比較

Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.

Famotidine: Known for its longer duration of action compared to Nizatidine.

Cimetidine: The first H2 receptor antagonist developed, with a different side effect profile.

Uniqueness: Nizatidine Amide’s unique structure, with the inclusion of an amide group, may offer distinct pharmacokinetic and pharmacodynamic properties. This can result in different therapeutic effects and side effect profiles compared to other H2 receptor antagonists .

生物活性

Nizatidine amide, a derivative of nizatidine, is primarily recognized for its role as a histamine H2-receptor antagonist. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Nizatidine functions by competitively inhibiting histamine at the H2 receptors located on the gastric parietal cells. This inhibition reduces both basal and stimulated gastric acid secretion, making it effective in treating acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and active duodenal ulcers . The compound's ability to increase bicarbonate secretion in the duodenum has also been documented, which may help protect the mucosal lining from acid damage .

Biological Activity and Efficacy

Research has indicated that nizatidine and its amide form exhibit various biological activities beyond their primary role in acid suppression. Below are key findings from studies investigating these activities:

- Bicarbonate Secretion : Nizatidine significantly enhances bicarbonate secretion in animal models, demonstrating a dose-dependent response. For instance, an intravenous dose of 10 mg/kg increased bicarbonate output significantly compared to control .

- Mucosal Protection : In studies involving duodenal damage induced by hydrochloric acid perfusion, nizatidine reduced the severity of mucosal injury by approximately 56.6%, showcasing its protective effects against acid-induced damage .

Comparative Biological Activity

The following table summarizes the impact of nizatidine and its amide on duodenal damage compared to other treatments:

| Group | Dose (mg/kg) | Number of Rats | Duodenal Damage (mm²) | Inhibition (%) |

|---|---|---|---|---|

| Control | 5 | 5 | 49.1 ± 7.4 | - |

| Nizatidine | 10 | 5 | 21.3 ± 5.1 | 56.6 |

| Neostigmine | 0.03 | 5 | 17.7 ± 7.3 | 64.0 |

| Famotidine | 10 | 4 | 40.8 ± 4.5 | 16.1 |

This data highlights nizatidine's effectiveness in reducing duodenal damage compared to famotidine, another H2 antagonist, while being comparable to neostigmine, a cholinesterase inhibitor .

Case Studies and Clinical Implications

Several clinical studies have explored the implications of nizatidine treatment in various conditions:

- Gastroesophageal Reflux Disease (GERD) : Nizatidine has been shown to effectively manage symptoms associated with GERD through its acid-suppressive properties.

- Peptic Ulcer Disease : The drug is utilized for both treatment and maintenance therapy post-ulcer healing, demonstrating significant efficacy in preventing recurrence .

- Potential Neuroprotective Effects : Emerging research suggests that nizatidine may have neuroprotective properties due to its influence on cholinergic pathways, although further studies are needed to confirm these effects.

特性

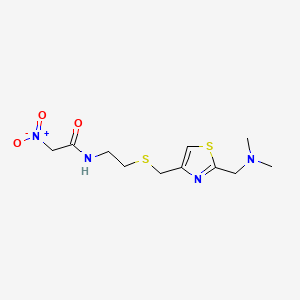

IUPAC Name |

N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJOOHIZNUJXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=CS1)CSCCNC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188666-11-7 | |

| Record name | Nizatidine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188666117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIZATIDINE AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN2E59SUT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。